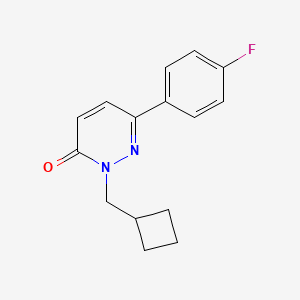![molecular formula C20H25ClN6O B15116337 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine](/img/structure/B15116337.png)
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chloropyrimidine moiety, a piperazine ring, a cyclopropyl group, and an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chloropyrimidine Moiety: This step involves the chlorination of a pyrimidine precursor using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chloropyrimidine intermediate.
Cyclopropyl Group Addition: The cyclopropyl group is incorporated via a cyclopropanation reaction, often using diazomethane or similar reagents.
Oxane Ring Formation: The oxane ring is formed through a cyclization reaction, typically involving the use of a diol precursor and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Studies focus on its interactions with various biological targets, including receptors and enzymes.
Biological Research: The compound is used as a tool to study cellular pathways and mechanisms of action.
Industrial Applications: It may be utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buspirone: An anxiolytic agent with a similar piperazine structure.
Dasatinib: An anticancer agent with a pyrimidine core.
Eptapirone: An anxiolytic agent with a pyrimidine and piperazine structure.
Uniqueness
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine is unique due to its combination of structural features, including the chloropyrimidine moiety, piperazine ring, cyclopropyl group, and oxane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H25ClN6O |
|---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6-(oxan-4-yl)pyrimidine |
InChI |
InChI=1S/C20H25ClN6O/c21-16-12-22-20(23-13-16)27-7-5-26(6-8-27)18-11-17(14-3-9-28-10-4-14)24-19(25-18)15-1-2-15/h11-15H,1-10H2 |
InChI-Schlüssel |
OLRBQPCIHPKFFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=C(C=N4)Cl)C5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-{[(6-ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15116268.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B15116292.png)
![5-Bromo-2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15116295.png)
![1-Cyclopropanecarbonyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15116303.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B15116310.png)
![2-(2,4-Difluorophenyl)-1-{4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B15116314.png)
![1-(3-Methoxyphenyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B15116322.png)
![4-Cyclopropyl-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B15116343.png)
![2-({2-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-4-methylpyrimidine](/img/structure/B15116354.png)
![2-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine](/img/structure/B15116358.png)


